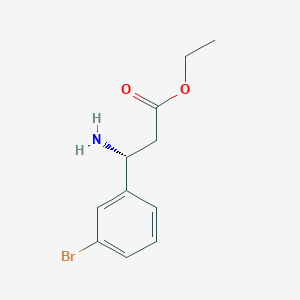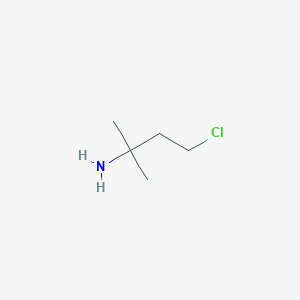
2-Amino-1-(5-indanyl)ethanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(5-indanyl)ethanone Hydrochloride: is a chemical compound with the molecular formula C11H14ClNO It is a hydrochloride salt of 2-amino-1-(5-indanyl)ethanone, which is characterized by the presence of an indane ring system attached to an ethanone moiety with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-indanyl)ethanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indane derivatives and amino ketones.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(5-indanyl)ethanone Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-1-(5-indanyl)ethanone Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(5-indanyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the indane ring system play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(5-indanyl)ethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2-Amino-1-(5-indanyl)propane: This compound has a propane moiety instead of an ethanone moiety.
2-Amino-1-(5-indanyl)butanone: This compound has a butanone moiety instead of an ethanone moiety.
Uniqueness
2-Amino-1-(5-indanyl)ethanone Hydrochloride is unique due to its specific combination of an indane ring system with an ethanone moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10;/h4-6H,1-3,7,12H2;1H |
Clé InChI |
PPELIUHHEIOKPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)





![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


